2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Scientific Research Applications
Molecular Conformation and Hydrogen Bonding
4-Aminopyrazol-3(2H)-one derivatives, including 2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, exhibit diverse biological activities. These molecules can adopt different molecular conformations and are linked by N-H...O and C-H...O hydrogen bonds to form various aggregates, impacting their potential applications in biological systems (Narayana et al., 2016).
Crystal Structures and Interactions
The crystal structures of similar compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, demonstrate the significance of hydrogen bonds and halogen...π interactions in molecular assembly. These interactions are crucial in determining the properties and potential applications of these molecules in scientific research (Narayana et al., 2016).
Nonlinear Optical Properties
Research on similar organic crystals, like 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, has revealed their promising nonlinear optical properties. Such properties are essential for applications in photonic devices, optical switches, and modulators (Castro et al., 2017).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity and are important for understanding the role of hydrogen bonding in self-assembly processes in biochemical systems (Chkirate et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the protein, thereby inhibiting the replication of the virus .
Pharmacokinetics
The compound has a logP value of 3.1173 and a logD value of 3.1173 , suggesting it is moderately lipophilic. This could influence its absorption and distribution within the body. Its logSw value of -3.6884 indicates it is poorly soluble in water, which could affect its bioavailability.
Result of Action
The compound’s action results in the inhibition of HBV DNA viral load . This is achieved through the modulation of the HBV core protein, which disrupts the virus’s replication process .
Future Directions
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-29-17-8-6-16(7-9-17)23-20(27)13-25-10-11-26-19(21(25)28)12-18(24-26)14-2-4-15(22)5-3-14/h2-12H,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZJJVRPFOWURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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